

Technical Support Center: Crovatin Interference with Common Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | Crovatin | |
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Disclaimer: A comprehensive search for a compound named "**Crovatin**" and its interference with laboratory assays did not yield specific information. It is possible that "**Crovatin**" is a new, proprietary, or less-documented substance. To fulfill the request for a detailed technical support guide, this document will use Biotin (Vitamin B7) as a well-documented and clinically significant example of a substance that interferes with a wide range of common laboratory assays. The principles, troubleshooting steps, and mitigation strategies described here for Biotin are broadly applicable to other potential interfering substances.

I. Frequently Asked Questions (FAQs)

Q1: What is Biotin and why is it a concern for laboratory assays?

A1: Biotin, or Vitamin B7, is a water-soluble vitamin essential for various metabolic processes. [1] Many diagnostic immunoassays utilize the strong and specific interaction between biotin and streptavidin (or avidin) for signal detection and amplification. [2][3][4] The increasing use of high-dose over-the-counter biotin supplements for cosmetic purposes (hair, skin, and nails) and certain medical conditions can lead to supraphysiologic concentrations of biotin in patient samples. [1][5] This excess biotin can interfere with the biotin-streptavidin mechanism of the assay, leading to erroneous results. [5][6]

Q2: How does Biotin interfere with immunoassays?

A2: Biotin interference depends on the architecture of the immunoassay.[7][8]



- Competitive Immunoassays: In this format, biotin in the sample competes with biotinylated reagents for binding sites on streptavidin-coated surfaces. This competition leads to a reduced signal, which is incorrectly interpreted as a high concentration of the analyte, resulting in falsely elevated results.[7][8][9][10]
- Sandwich (Non-competitive) Immunoassays: In this format, excess biotin in the sample saturates the streptavidin-binding sites, preventing the "sandwich" complex (e.g., capture antibody-analyte-detection antibody) from binding to the solid phase. This leads to a decreased signal and falsely low results.[7][8][9][10]

Q3: Which laboratory assays are most susceptible to Biotin interference?

A3: Any immunoassay that uses biotin-streptavidin technology is potentially at risk.[6] Assays for the following analytes are frequently affected:

- Thyroid Function: Thyroid-Stimulating Hormone (TSH), Free Thyroxine (FT4), Free Triiodothyronine (FT3), and thyroid antibodies.[10][11][12][13]
- Cardiac Markers: Troponin, a key biomarker for diagnosing myocardial infarction.[14][15][16]
- Hormones: Parathyroid hormone (PTH), cortisol, testosterone, estradiol, FSH, and LH.[11]
 [17]
- Other Markers: Ferritin, folate, Vitamin D, and certain cancer biomarkers.[17][18]

A list of specific tests known to be affected can be found on resources from laboratory service providers and regulatory agencies.[19][20]

Q4: At what concentrations does Biotin cause interference?

A4: The concentration of biotin that causes clinically significant interference varies widely depending on the specific assay and manufacturer.[21] Some assays are affected by biotin levels as low as 5-10 ng/mL, while others may have higher tolerance.[21][22] Patients taking high-dose supplements (e.g., 5-10 mg daily or more) can achieve serum concentrations well above these thresholds.[21][23]

II. Troubleshooting Guides



Issue: Suspected Biotin Interference in an Unexpected Laboratory Result

If a laboratory result is inconsistent with the clinical presentation of the patient, consider the possibility of an assay interference.

Step 1: Review Patient History

- Inquire about the patient's use of any over-the-counter supplements, including multivitamins, prenatal vitamins, and products marketed for hair, skin, and nail health.[14]
- Ask specifically about high-dose biotin supplementation, which may be prescribed for conditions like multiple sclerosis.[17]

Step 2: Consult Assay Documentation

 Check the manufacturer's instructions for use (IFU) for the specific assay to determine if it utilizes biotin-streptavidin technology and to find the stated biotin interference threshold.[24]

Step 3: Laboratory Investigation

- If biotin interference is suspected, the laboratory can perform one or more of the following actions:
 - Serial Dilution: Perform a serial dilution of the patient sample. If an interfering substance is present, the results may not be linear upon dilution.[11]
 - Biotin Removal: Treat the sample with streptavidin-coated microparticles or other methods to deplete the excess biotin before re-analyzing.[8][17]
 - Alternative Assay: Analyze the sample using a method that does not rely on biotinstreptavidin technology, if available.[11][17]

Step 4: Patient Management

If biotin use is confirmed, advise the patient to discontinue the supplement for a
recommended period before re-testing. The washout period can range from 8 hours for
standard doses to 72 hours or longer for mega-doses.[18][22][25]



III. Data Presentation

Table 1: Impact of Biotin on Common Immunoassays

| Analyte | Immunoassay Type | Effect of Biotin Interference | Reference | |
|---------------|------------------|----------------------------------|--------------|--|
| TSH | Sandwich | Falsely Decreased | [10][12][13] | |
| Free T4 (FT4) | Competitive | Falsely Increased | [10][12][13] | |
| Free T3 (FT3) | Competitive | Falsely Increased | [10][12][13] | |
| Troponin | Sandwich | Falsely Decreased | [14][16] | |
| PTH | Sandwich | Falsely Decreased | [17][23] | |
| Estradiol | Competitive | Falsely Increased | [17][22] | |
| Testosterone | Competitive | Falsely Increased | [17] | |
| Ferritin | Sandwich | Falsely Decreased | [17] | |

Table 2: Quantitative Examples of Biotin Interference



| Analyte | Assay Manufacturer/ Platform | Biotin Concentration | Observed Interference | Reference |
|---------------------|--|-------------------------|---|-----------|
| TSH | Roche Elecsys | 6 ng/mL | ~7% negative interference | [22] |
| TSH | Ortho Clinical Diagnostics Vitros 5600 | 10 mg/day for 7 days | 94% reduction from baseline | [23][26] |
| Free T4 (FT4) | Roche Elecsys | 400 ng/mL | 1146% positive bias | [22] |
| Estradiol | Roche Elecsys | 500 ng/mL | 292% to 3428% positive interference (analyte dependent) | [22] |
| Troponin T Gen 5 | Roche Elecsys | >20.0 ng/mL | Potential for reduced recovery | [27][28] |

IV. Experimental Protocols

Protocol 1: Biotin Depletion from Serum/Plasma Samples using Streptavidin-Coated Microparticles

Objective: To remove interfering biotin from a patient sample prior to analysis with a susceptible immunoassay.

Materials:

- Patient serum or plasma sample
- Streptavidin-coated magnetic microparticles
- Microcentrifuge tube



- Magnetic rack
- Vortex mixer
- · Pipettes and tips

Methodology:

- Aliquot the required volume of the patient sample into a clean microcentrifuge tube.
- Add an excess of streptavidin-coated magnetic microparticles to the sample. The exact amount should be determined based on the manufacturer's instructions and the binding capacity of the beads.
- Incubate the mixture for a specified time (e.g., 30-60 minutes) at room temperature with gentle mixing to allow the free biotin to bind to the streptavidin on the microparticles.
- Place the tube on a magnetic rack to pellet the magnetic microparticles.
- Carefully aspirate the supernatant (the biotin-depleted sample) and transfer it to a new, clean tube.
- Analyze the treated supernatant using the immunoassay in question.

This is a general protocol; specific incubation times and bead concentrations may need to be optimized.[8]

Protocol 2: Patient Guidance for Minimizing Biotin Interference

Objective: To ensure patient samples are suitable for testing by minimizing in vivo biotin levels.

Procedure:

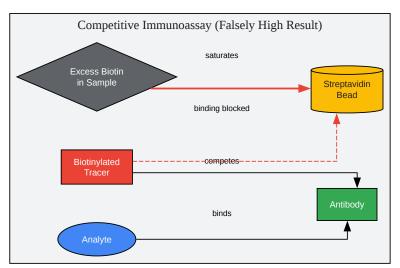
- During test ordering or patient registration, inquire about the use of all supplements, specifically asking about biotin or products for hair, skin, and nail health.[29]
- If the patient is taking biotin supplements, provide the following instructions based on their dosage:

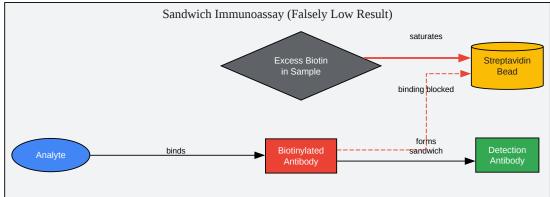


- For standard daily doses (e.g., up to 1 mg): Advise the patient to abstain from taking their supplement for at least 8 hours before the blood draw.[20][22]
- For high doses (e.g., 5-10 mg): Recommend a washout period of at least 24-72 hours.[18]
 [20][22]
- For mega-doses (e.g., >100 mg) or in patients with renal impairment: A longer washout period of more than 72 hours may be necessary. Consult with the laboratory for specific recommendations.[25]
- Document the patient's biotin use and the date/time of their last dose in the laboratory requisition form.

V. Visualizations



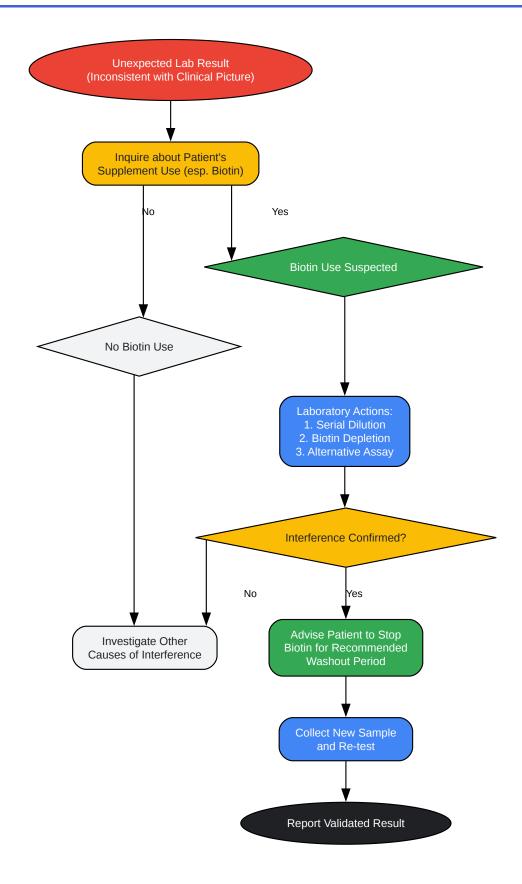




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Caption: Mechanism of Biotin Interference in Immunoassays.





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- To cite this document: BenchChem. [Technical Support Center: Crovatin Interference with Common Laboratory Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597170#crovatin-interference-with-common-laboratory-assays]

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